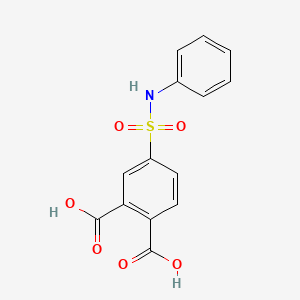
4-(Phenylsulfamoyl)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfamoyl)benzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of aromatic sulfonamides and dicarboxylic acids This compound features a benzene ring substituted with a phenylsulfamoyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfamoyl)benzene-1,2-dicarboxylic acid typically involves the sulfonation of benzene derivatives followed by carboxylation. One common method includes the reaction of phenylsulfonyl chloride with benzene-1,2-dicarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfamoyl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(Phenylsulfamoyl)benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfamoyl)benzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
4-(Phenylsulfamoyl)benzene-1,2-dicarboxylic acid can be compared to other similar compounds such as:
Phthalic acid: A simple dicarboxylic acid with similar carboxylation properties.
Benzenesulfonamide: A sulfonamide compound with similar sulfonation properties.
Terephthalic acid: Another dicarboxylic acid with a different substitution pattern on the benzene ring.
Properties
CAS No. |
62155-87-7 |
|---|---|
Molecular Formula |
C14H11NO6S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
4-(phenylsulfamoyl)phthalic acid |
InChI |
InChI=1S/C14H11NO6S/c16-13(17)11-7-6-10(8-12(11)14(18)19)22(20,21)15-9-4-2-1-3-5-9/h1-8,15H,(H,16,17)(H,18,19) |
InChI Key |
ORNZAJZDSBQNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















